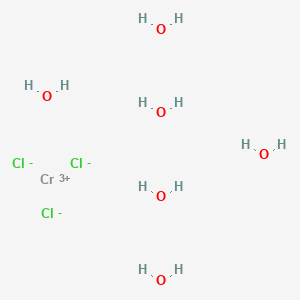
Metoxietato de 2-isocianatoetilo
Descripción general
Descripción
Methacryloyloxyethyl isocyanate is a liquid. (EPA, 1998)
Aplicaciones Científicas De Investigación
Ingeniería Biomédica: Medicina Regenerativa e Ingeniería de Tejidos
Metoxietato de 2-isocianatoetilo: se utiliza en la síntesis de fibroína de seda fotoentrelazada, que es un material prometedor para la medicina regenerativa y la ingeniería de tejidos . La introducción de grupos metacrilato en la fibroína de seda permite el entrecruzamiento fotoquímico, lo que permite el uso de este biopolímero como una biotinta en aplicaciones de impresión 3D. Esto es particularmente útil para crear andamios que soportan el crecimiento celular y la formación de tejidos.
Recubrimientos Fotocurables
En el campo de la ciencia de los materiales, IEM sirve como un monómero reactivo en la creación de oligómeros de acrilato de poli (uretano de metilo) . Estos oligómeros se utilizan luego en recubrimientos fotocurables, que tienen aplicaciones que van desde acabados protectores en madera y plástico hasta recubrimientos de alto rendimiento en la industria automotriz.
Adhesivos y Tintas
La polimerización de IEM conduce a polímeros con grupos uretano y acrilato, que son componentes esenciales en la formulación de adhesivos y tintas . Estos materiales son valorados por sus fuertes propiedades de adhesión y durabilidad, lo que los hace adecuados para uso industrial y comercial.
Sistemas de Liberación de Fármacos
IEM: se puede incorporar en redes de hidrogel que se utilizan como sistemas de liberación de fármacos . La capacidad de ajustar la velocidad de degradación y la porosidad de estos hidrogeles permite la liberación controlada de agentes terapéuticos, lo cual es crucial para la liberación dirigida de fármacos.
Biofabricación
La funcionalización química de biopolímeros con IEM mejora su procesabilidad, lo que los hace adecuados para aplicaciones de biofabricación . Esto incluye el desarrollo de modelos de tejido complejos y sistemas de órgano en un chip, que son herramientas esenciales en las pruebas de fármacos y el modelado de enfermedades.
Materiales Dentales
IEM: se utiliza en la síntesis de resinas y composites dentales . Estos materiales se benefician de las propiedades mecánicas mejoradas y la resistencia al desgaste que imparte la incorporación de IEM, lo que lleva a restauraciones dentales más duraderas.
Lentes de Contacto
La naturaleza hidrofílica de los polímeros derivados de IEM los hace ideales para su uso en materiales de lentes de contacto . Estos polímeros proporcionan la permeabilidad al oxígeno y la comodidad necesarias para el uso prolongado.
Recubrimientos Biocompatibles
Los dispositivos médicos a menudo requieren recubrimientos biocompatibles para interactuar de forma segura con los tejidos biológicosIEM los polímeros basados en pueden diseñarse para crear tales recubrimientos, que reducen el riesgo de reacciones adversas y mejoran la longevidad de los dispositivos .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-Isocyanatoethyl methacrylate plays a significant role in biochemical reactions due to its reactive isocyanate group. This group can interact with various biomolecules, including enzymes, proteins, and other compounds containing active hydrogen atoms. For instance, it can react with amines, alcohols, and thiols to form stable urethane, urea, and thiocarbamate linkages, respectively . These interactions are crucial in the formation of cross-linked polymer networks, which are essential in the development of advanced materials with enhanced properties .
Cellular Effects
2-Isocyanatoethyl methacrylate has been shown to influence various cellular processes. Its reactivity allows it to modify cell surface proteins and other biomolecules, potentially affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the function of membrane proteins, leading to changes in cell adhesion, migration, and communication . Additionally, its ability to form cross-linked networks can impact the structural integrity of cellular components, influencing overall cell function .
Molecular Mechanism
At the molecular level, 2-Isocyanatoethyl methacrylate exerts its effects through covalent bonding with biomolecules. The isocyanate group reacts with nucleophilic centers in proteins and enzymes, leading to the formation of stable covalent bonds . This interaction can result in enzyme inhibition or activation, depending on the specific target and the nature of the modification . Furthermore, the methacrylate group can undergo polymerization, contributing to the formation of cross-linked networks that enhance the mechanical properties of the resulting materials .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Isocyanatoethyl methacrylate can change over time due to its stability and degradation properties. The compound is known to be stable under dry conditions but can undergo hydrolysis in the presence of moisture, leading to the formation of amines and carbon dioxide . This degradation can affect its reactivity and the long-term stability of the materials it is used in . Additionally, prolonged exposure to 2-Isocyanatoethyl methacrylate can result in cumulative effects on cellular function, including potential cytotoxicity and changes in cell viability .
Dosage Effects in Animal Models
Studies on animal models have shown that the effects of 2-Isocyanatoethyl methacrylate vary with dosage. At low doses, the compound may have minimal impact on overall health and cellular function . At higher doses, it can induce toxic effects, including respiratory distress, skin irritation, and systemic toxicity . These adverse effects are likely due to the compound’s reactivity and its ability to form covalent bonds with biomolecules, leading to cellular damage and inflammation .
Metabolic Pathways
2-Isocyanatoethyl methacrylate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The isocyanate group can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further react with cellular components . Additionally, the methacrylate group can undergo polymerization reactions, contributing to the formation of complex polymer networks within cells . These metabolic processes can influence the overall metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, 2-Isocyanatoethyl methacrylate is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, it can bind to various proteins and other biomolecules, influencing its localization and accumulation within specific cellular compartments . These interactions are crucial for its biological activity and its effects on cellular function .
Subcellular Localization
The subcellular localization of 2-Isocyanatoethyl methacrylate is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or the Golgi apparatus, where it can participate in protein modification and other biochemical processes . Additionally, its ability to form cross-linked networks can impact its activity and function within different subcellular regions .
Propiedades
IUPAC Name |
2-isocyanatoethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-6(2)7(10)11-4-3-8-5-9/h1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQRWNWVPQDTJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Record name | METHACRYLOYLOXYETHYL ISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5056 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
88007-27-6 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-isocyanatoethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88007-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6051986 | |
| Record name | 2-Isocyanatoethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methacryloyloxyethyl isocyanate is a liquid. (EPA, 1998), Colorless liquid with a peppery odor; [CHEMINFO] | |
| Record name | METHACRYLOYLOXYETHYL ISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5056 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methacryloyloxyethyl isocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1687 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
30674-80-7 | |
| Record name | METHACRYLOYLOXYETHYL ISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5056 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Isocyanatoethyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30674-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methacryloyloxyethyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030674807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-isocyanatoethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Isocyanatoethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isocyanatoethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ISOCYANATOETHYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/828DBI7X91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHACRYLOYLOXYETHYL ISOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6350 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Isocyanatoethyl methacrylate?
A1: The molecular formula of 2-Isocyanatoethyl methacrylate is C7H9NO3, and its molecular weight is 155.15 g/mol.
Q2: What are the key spectroscopic characteristics of IEM?
A2: IEM can be identified by its characteristic peaks in infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. IR spectroscopy reveals the presence of NCO, ester, and C=C groups. [] 1H and 13C NMR analyses provide detailed structural information about the molecule. []
Q3: How reactive is the isocyanate group in IEM?
A3: The isocyanate group in IEM is highly reactive towards nucleophiles like alcohols, amines, and thiols. This reactivity makes it a valuable building block for synthesizing various polymers and materials. [, ] For instance, it readily reacts with hydroxyl groups on cellulose nanocrystals to introduce acryloyl functionality. []
Q4: How is IEM employed in the synthesis of polymers?
A4: IEM serves as a crucial monomer in synthesizing various polymers, including poly(methyl urethane) acrylate oligomers for UV-curable coatings. [] It can be copolymerized with other methacrylates, acrylates, and vinyl monomers to tailor the properties of the resulting polymers. [, , , , ]
Q5: Can IEM be used to create crosslinked polymers?
A5: Yes, the presence of both the isocyanate and methacrylate functionalities in IEM makes it ideal for creating crosslinked polymers. The isocyanate group can react with hydroxyl groups to form urethane linkages, while the methacrylate group participates in free radical polymerization. [, , , , ]
Q6: What role does IEM play in dental adhesives?
A6: IEM significantly enhances the bonding strength of dental adhesives to dentin and other tissues. [, , , ] It forms strong bonds with the tooth structure, improving the durability and performance of dental restorations.
Q7: What are the advantages of using IEM in UV-curable coatings?
A7: IEM-based UV-curable coatings offer several benefits like fast curing times, high resistance to weathering, ozone, aging, frictional wear, and heat. [] These coatings find applications in various fields due to their excellent durability and protective properties.
Q8: How does IEM contribute to the properties of hydrogel materials?
A8: IEM can be incorporated into hydrogels, enhancing their mechanical properties and enabling photo-crosslinking. [, , ] For instance, IEM-functionalized sericin hydrogels exhibit desirable characteristics for cell encapsulation and delivery in regenerative medicine. []
Q9: Can IEM be used to create shape-memory polymers?
A9: Yes, IEM plays a crucial role in developing shape-memory polymer networks. For instance, star-shaped poly[(L-lactide)-co-glycolide] precursors functionalized with IEM exhibit excellent dual-shape properties and tunable switching temperatures. []
Q10: How does the choice of comonomer affect the properties of IEM-containing polymers?
A10: The properties of IEM-containing polymers are significantly influenced by the choice of comonomers. For example, incorporating hydrophilic comonomers like HEMA can increase hydrophilicity, while hydrophobic comonomers like butyl acrylate enhance hydrophobicity. [, , , ]
Q11: What is the significance of solubility parameters in designing IEM-based adhesives?
A12: Solubility parameter differences between IEM-based adhesives and the target substrate (e.g., etched dentin) are crucial for predicting adhesion strength. A smaller difference usually indicates better wetting and stronger adhesion. []
Q12: Does IEM exhibit any catalytic properties?
A13: While not typically used as a catalyst, IEM's reaction with certain compounds can lead to unexpected products. For instance, its reaction with bis(ethyl-3-oxo-butanolato-O1, O3)-bis(2-propanolato)titanium leads to the formation of IEM trimer, with the titanium complex acting as a catalyst. []
Q13: Are there any unique polymerization reactions involving IEM?
A14: Yes, IEM has been shown to undergo unexpected alternating radical copolymerization with chlorotrifluoroethylene, even though IEM itself does not readily homopolymerize under radical conditions. [] This unique copolymerization behavior opens up possibilities for synthesizing new fluorinated polymers.
Q14: What analytical techniques are commonly employed to characterize IEM-containing polymers?
A14: Various techniques are used to characterize IEM-containing polymers. These include:
- Spectroscopy: FTIR and NMR spectroscopy are essential for confirming the structure and composition of the polymers. [, , , , , , ]
- Thermal Analysis: Techniques like DSC and TGA are used to assess thermal properties, including glass transition temperature, melting point, and thermal stability. [, , , , ]
- Microscopy: SEM and TEM are used to visualize the morphology and microstructure of the polymers. [, , , ]
- Mechanical Testing: Tensile testing, compression testing, and rheological measurements are used to assess the mechanical properties of the polymers. [, ]
Q15: How can the degree of functionalization of IEM-modified materials be determined?
A15: The degree of functionalization, crucial for understanding material properties, can be estimated using techniques like:
- Elemental Analysis: This method helps determine the nitrogen content, which can be correlated to the amount of IEM incorporated. [, ]
- X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique provides information about the elemental composition and chemical states of the modified material. []
- Solid-State 13C NMR Spectroscopy: This technique can identify different carbon environments, providing insights into the chemical structure and degree of modification. []
Q16: What are the critical considerations for quality control during the synthesis and application of IEM-containing materials?
A16: Ensuring the quality and consistency of IEM-containing materials requires careful control over several factors:
Q17: What are some examples of cross-disciplinary research involving IEM?
A17: IEM's versatile nature makes it relevant to various scientific disciplines. Some examples of cross-disciplinary research include:
- Biomaterials: IEM is used in developing biocompatible hydrogels for cell encapsulation and delivery in regenerative medicine, highlighting its potential in biomedical applications. [, ]
- Materials Science: IEM's use in UV-curable coatings and shape-memory polymers demonstrates its relevance to materials science, where its unique properties contribute to developing advanced materials. [, ]
- Polymer Chemistry: IEM's diverse polymerization behavior, including its involvement in controlled radical polymerization and unexpected alternating copolymerization, makes it a valuable tool for polymer chemists. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
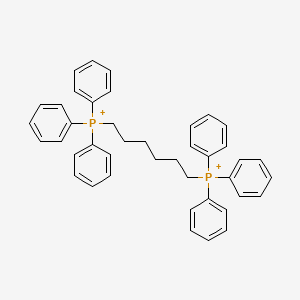
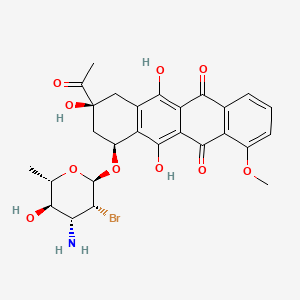

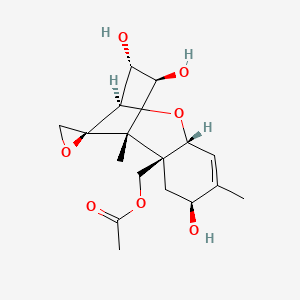
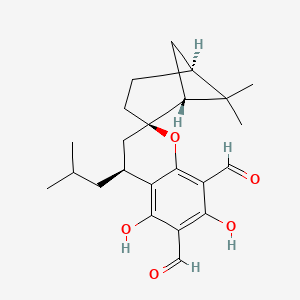
![(1R,2R,4R,6S,8S,9S)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene](/img/structure/B1223113.png)
![Propanoic acid, 2-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy]-, (trimethylsilyl)methyl ester](/img/structure/B1223114.png)

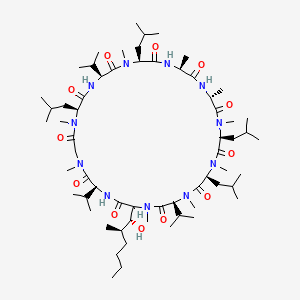
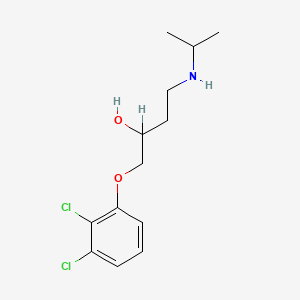
![3H-Naphtho[2,1-b]pyran-3-one](/img/structure/B1223121.png)
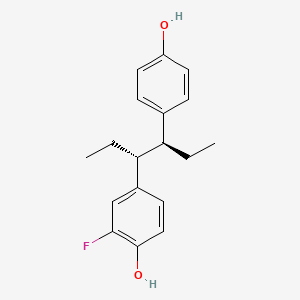
![3,5-diamino-N-[2-[2-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)methylamino]ethyl-methylamino]ethyl]-6-chloropyrazine-2-carboxamide](/img/structure/B1223123.png)
